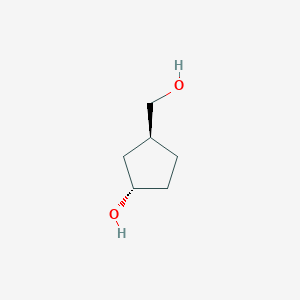

3-(Hydroxymethyl)cyclopentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,3S)-3-(hydroxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXTIFHKIGLEJ-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(Hydroxymethyl)cyclopentanol. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and formulation. This document summarizes key quantitative data, outlines a general experimental protocol for the determination of a key physical property, and provides a logical workflow for this process.

Chemical Identity and Structure

This compound is a diol featuring a cyclopentane (B165970) ring substituted with both a primary and a secondary alcohol group.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis.[1][2] Its structure allows for various chemical transformations, including esterification, etherification, and oxidation, making it a valuable building block for more complex molecules, such as carbocyclic nucleosides with potential antiviral and anticancer applications.[1][2]

-

IUPAC Name: 3-(hydroxymethyl)cyclopentan-1-ol

-

CAS Number: 1007125-14-5 (for the (1S,3S)-stereoisomer)[1][3][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are essential for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [2][5] |

| Boiling Point | 246.5 ± 8.0 °C at 760 mmHg | [2][5] |

| Flash Point | 120.6 ± 13.0 °C | [2][5] |

| Physical Description | Oil | [6] |

| Vapour Pressure | 0.0 ± 1.1 mmHg at 25°C | [5] |

| Index of Refraction | 1.504 | [5] |

| LogP (octanol-water partition coefficient) | -0.45 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5][6] |

Experimental Protocols: Determination of Boiling Point

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Preparation: A sample of this compound is placed in the round-bottom flask, and boiling chips are added to ensure smooth boiling.

-

Apparatus Assembly: The distillation apparatus is assembled. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.

-

Heating: The flask is gently heated. The temperature is monitored as the liquid begins to boil and the vapor rises.

-

Equilibrium: The temperature is recorded when it stabilizes, which occurs when the vapor is in equilibrium with the boiling liquid. This stable temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, and if it deviates from standard pressure (760 mmHg), a correction is applied to the observed boiling point.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of a liquid sample such as this compound.

References

- 1. This compound | 1007125-14-5 | HQB12514 [biosynth.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. This compound | C6H12O2 | CID 58651115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Hydroxymethyl)cyclopentan-1-ol | CymitQuimica [cymitquimica.com]

- 5. This compound | Plants | 1007125-14-5 | Invivochem [invivochem.com]

- 6. This compound | CAS 1007125-14-5 | ScreenLib [screenlib.com]

A Technical Guide to cis-3-(Hydroxymethyl)cyclopentanol: A Chiral Building Block for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3-(Hydroxymethyl)cyclopentanol (B8240574), a versatile chiral building block with significant applications in pharmaceutical research and development. As a diol featuring a cyclopentane (B165970) ring, its structure is a valuable intermediate in the synthesis of complex molecules, particularly carbocyclic nucleoside analogues with potential antiviral and anticancer activities.[1] This document details the compound's chemical identity, physicochemical properties, predicted spectroscopic data, and a detailed experimental protocol for its stereoselective synthesis. Furthermore, it explores the biological relevance of its derivatives, specifically their role in the inhibition of the NF-κB signaling pathway.

Chemical Identity and Physicochemical Properties

cis-3-(Hydroxymethyl)cyclopentanol is a cyclopentanol (B49286) derivative where the hydroxyl and hydroxymethyl functional groups are situated on the same side of the five-membered ring.[2] This cis configuration is crucial for its utility as a synthon in stereocontrolled syntheses.[3][4] The compound is also known by its IUPAC name, (1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol.[1]

Table 1: Chemical Identifiers for cis-3-(Hydroxymethyl)cyclopentanol

| Identifier | Value | Source(s) |

| CAS Number | 111292-52-5 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | (1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol | [1] |

Table 2: Physicochemical Properties of cis-3-(Hydroxymethyl)cyclopentanol

| Property | Value | Source(s) |

| Physical Description | Oil | [2] |

| Boiling Point | 246.5 ± 8.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 120.6 ± 13.0 °C | [2] |

| LogP | -0.45 | [2] |

| Solubility | Soluble in Chloroform, DMSO, Acetone | [2] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Spectroscopic Data Analysis

While experimental spectra are not widely available in public domains, predicted Nuclear Magnetic Resonance (NMR) data provides a reliable basis for structural confirmation.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH-OH) | 4.15 | Quintet | 7.0 |

| H-3 (CH-CH₂OH) | 2.10 | Multiplet | - |

| H-6 (CH₂-OH) | 3.55 | Doublet | 6.5 |

| H-2b, H-5b (equatorial) | 1.85 | Multiplet | - |

| H-4b (equatorial) | 1.95 | Multiplet | - |

| H-2a, H-5a (axial) | 1.55 | Multiplet | - |

| H-4a (axial) | 1.30 | Multiplet | - |

| OH Protons | Variable | Broad Singlet | - |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH-OH) | 74.5 |

| C-6 (CH₂-OH) | 65.0 |

| C-3 (CH-CH₂OH) | 45.0 |

| C-2, C-5 | 35.5 |

| C-4 | 25.0 |

Experimental Protocols: Synthesis

The primary route for synthesizing cis-3-(Hydroxymethyl)cyclopentanol is the diastereoselective reduction of the precursor ketone, 3-(hydroxymethyl)cyclopentanone.[1][5] The key to achieving high cis-selectivity is the use of a sterically bulky reducing agent, which favors hydride attack from the less hindered face of the ketone.[6]

Protocol: Diastereoselective Reduction of (3R)-3-(hydroxymethyl)cyclopentanone

Objective: To synthesize (1R,3R)-3-(Hydroxymethyl)cyclopentanol with high diastereoselectivity.

Materials:

-

(3R)-3-(hydroxymethyl)cyclopentanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

Sodium hydroxide (B78521) (NaOH, e.g., 3 M solution)

-

Hydrogen peroxide (H₂O₂, e.g., 30% solution)

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve (3R)-3-(hydroxymethyl)cyclopentanone (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[6]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[6]

-

Reagent Addition: Slowly add L-Selectride® solution (e.g., 1.2 equivalents) to the cooled, stirred solution via a syringe or dropping funnel.[6]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[6][7]

-

Quenching: Carefully quench the reaction at -78 °C by the slow addition of water.[6]

-

Oxidative Workup: Allow the mixture to warm to room temperature. Add aqueous NaOH solution followed by the slow, careful addition of H₂O₂ to decompose the borane (B79455) byproducts. Stir for 1-2 hours.[6]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[6]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6][7]

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure cis-(1R,3R)-3-(Hydroxymethyl)cyclopentanol.[6][7]

Caption: Synthetic workflow for cis-3-(Hydroxymethyl)cyclopentanol.

Applications in Drug Development & Biological Activity of Derivatives

The primary application of cis-3-(hydroxymethyl)cyclopentanol in drug development is as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[4] In these molecules, the furanose ring of natural nucleosides is replaced by a cyclopentane ring, a modification that can confer enhanced metabolic stability and resistance to enzymatic cleavage, leading to improved pharmacokinetic profiles.[4]

While cis-3-(hydroxymethyl)cyclopentanol itself is not documented to have direct biological activity, carbocyclic nucleoside analogues derived from it have shown potent antiviral (e.g., anti-HIV) and anti-inflammatory effects.[3][8]

Mechanism of Action: Inhibition of NF-κB Signaling by Analogues

The anti-inflammatory effects of certain carbocyclic nucleoside analogues are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that orchestrates the expression of genes involved in the inflammatory response, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

In a typical inflammatory response, a stimulus such as Lipopolysaccharide (LPS) activates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. Carbocyclic nucleoside analogues can interfere with this pathway, suppressing the production of these inflammatory mediators.

Caption: Proposed mechanism of NF-κB inhibition by derivative compounds.

References

An In-depth Technical Guide to the Stereoisomers of 3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-(hydroxymethyl)cyclopentanol, a chiral building block of significant interest in medicinal chemistry and drug development. Due to its two chiral centers, this molecule exists as four distinct stereoisomers: two pairs of enantiomers (cis and trans). The specific stereochemistry of this compound is a critical determinant of biological activity in its derivatives, particularly in the synthesis of carbocyclic nucleoside analogues with antiviral properties. This document outlines the stereochemical relationships, stereoselective synthetic strategies, methods for stereochemical confirmation, and available physicochemical data. Detailed experimental protocols and visual diagrams of key concepts are provided to support researchers in the synthesis and characterization of these important chiral molecules.

Introduction to the Stereoisomers of this compound

This compound is a cyclopentane (B165970) derivative featuring a hydroxyl group at the 1-position and a hydroxymethyl group at the 3-position.[1] The presence of two stereocenters at C1 and C3 gives rise to four possible stereoisomers. These are categorized into two diastereomeric pairs: the cis-isomers, where the hydroxyl and hydroxymethyl groups are on the same face of the cyclopentane ring, and the trans-isomers, where they are on opposite faces. Each of these diastereomers exists as a pair of non-superimposable mirror images, known as enantiomers.[2]

The stereoisomers of this compound are:

-

cis -isomers: (1R,3R)-3-(hydroxymethyl)cyclopentanol and (1S,3S)-3-(hydroxymethyl)cyclopentanol.

-

trans -isomers: (1R,3S)-3-(hydroxymethyl)cyclopentanol and (1S,3R)-3-(hydroxymethyl)cyclopentanol.

It is a common misconception that 1,3-disubstituted cycloalkanes can be meso compounds; however, in the case of this compound, the two substituents are different, precluding the existence of an internal plane of symmetry and rendering all four isomers chiral.[2][3] The precise three-dimensional arrangement of these functional groups is crucial, as the biological activity of molecules derived from this scaffold is highly dependent on its stereochemistry.[2] For instance, the stereochemically pure (1R,3R)-isomer is a key precursor for the synthesis of Carbocyclic 2',3'-didehydro-2',3'-dideoxyadenosine (Carbocyclic-ddA), a potent antiviral agent against the Hepatitis B Virus (HBV).[2]

Stereochemical Relationships

The four stereoisomers of this compound are interrelated as enantiomers and diastereomers. Understanding these relationships is fundamental for designing synthetic and purification strategies.

-

Enantiomers: The (1R,3R) and (1S,3S) isomers are enantiomers of each other. Similarly, the (1R,3S) and (1S,3R) isomers form another enantiomeric pair. Enantiomers have identical physical properties (e.g., boiling point, melting point, solubility) but rotate plane-polarized light in equal and opposite directions.

-

Diastereomers: Any stereoisomer that is not an enantiomer is a diastereomer. For example, the (1R,3R)-isomer is a diastereomer of the (1R,3S) and (1S,3R) isomers. Diastereomers have different physical and chemical properties, which allows for their separation by techniques such as chromatography or crystallization.

Stereoisomeric relationships of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [5] |

| Molecular Weight | 116.16 g/mol | [2][5] |

| Appearance | Typically exists as a solid or oil at room temperature. | [6][7] |

| Boiling Point | 246.5 ± 8.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 111.9 ± 15.7 °C | [6] |

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound, particularly the cis-isomers, is a key focus in organic synthesis. The most common approach is the diastereoselective reduction of a ketone precursor, 3-(hydroxymethyl)cyclopentanone.[8][9]

Synthesis of cis-3-(Hydroxymethyl)cyclopentanol (B8240574)

High cis-diastereoselectivity can be achieved by using sterically hindered reducing agents. These bulky reagents preferentially attack the carbonyl group from the less hindered face, leading to the formation of the cis-diol.

| Reducing Agent | Expected Outcome |

| Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®) | Increased formation of the cis-isomer due to steric hindrance directing the hydride attack from the face opposite to the hydroxymethyl group.[9][10] |

| Sodium Borohydride (NaBH₄) | Lower cis-selectivity compared to bulky reagents.[8] |

A chemoenzymatic approach has also been developed for the enantioselective synthesis of (1R,3R)-3-(hydroxymethyl)cyclopentanol.[2] This method utilizes an enoate reductase for the asymmetric reduction of a cyclopentenone precursor to establish the chirality at the C3 position, followed by a diastereoselective reduction of the resulting ketone.[2]

Workflow for the chemoenzymatic synthesis of (1R,3R)-cis-3-(Hydroxymethyl)cyclopentanol.

Experimental Protocols

General Protocol for the Diastereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone to cis-3-(Hydroxymethyl)cyclopentanol

This protocol is a generalized procedure based on common methods for stereoselective ketone reductions.[9]

Materials:

-

3-(hydroxymethyl)cyclopentanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

Dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure cis-3-(hydroxymethyl)cyclopentanol.[9]

| Parameter | Recommendation | Expected Outcome |

| Reducing Agent | L-Selectride® or other bulky hydride | High cis:trans diastereomeric ratio (>95:5)[2] |

| Temperature | -78 °C to 0 °C | Favors the kinetically controlled product, enhancing diastereoselectivity.[10] |

| Solvent | Anhydrous THF or diethyl ether | Minimizes interference with the substrate-reagent interaction.[10] |

Protocol for Stereochemical Analysis using NMR with a Chiral Derivatizing Agent

This protocol describes a method to differentiate enantiomers and diastereomers by forming diastereomeric derivatives that exhibit distinct NMR spectra.[3]

Materials:

-

cis-3-(hydroxymethyl)cyclopentanol sample

-

2-formylphenylboronic acid

-

(R)-α-methylbenzylamine

-

CDCl₃

-

NMR tube

Procedure:

-

In an NMR tube, dissolve approximately 2 mg of the cis-3-(hydroxymethyl)cyclopentanol sample in 0.5 mL of CDCl₃.

-

Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (R)-α-methylbenzylamine to the NMR tube.

-

Gently shake the tube and allow the reaction to proceed at room temperature for approximately 15 minutes to form diastereomeric iminoboronate esters.

-

Acquire a ¹H NMR spectrum of the resulting mixture.

-

The presence of distinct signals for the different stereoisomers allows for the determination of the diastereomeric and/or enantiomeric ratio.[3]

Spectroscopic Characterization and Stereochemical Confirmation

A combination of spectroscopic techniques is essential for the structural elucidation and, critically, the confirmation of the stereochemistry of the this compound isomers.

NMR, IR, and Mass Spectrometry

While standard spectroscopic methods are used for structural confirmation, they are generally insufficient to distinguish between enantiomers.

-

¹³C NMR: Predicted chemical shifts for a hydroxymethyl-cyclopentanol derivative include signals around ~75 ppm (C-OH on the ring), ~65 ppm (CH₂-OH), ~45 ppm (CH on the ring adjacent to CH₂OH), and in the ~20-35 ppm range for the other ring CH₂ groups.[4]

-

Infrared (IR) Spectroscopy: Expected key absorption bands include a broad O-H stretch around 3600-3200 cm⁻¹, sp³ C-H stretching from 2960-2850 cm⁻¹, and a C-O stretching band between 1050-1000 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum can confirm the molecular weight of the compound. The peak with the highest m/z often corresponds to the molecular ion (M⁺).[4]

Advanced Techniques for Stereochemical Determination

For the unambiguous determination of absolute and relative stereochemistry, more advanced techniques are required.

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a theoretically calculated spectrum for a known stereoisomer, the absolute configuration can be determined in solution.[3]

-

NMR with Chiral Derivatizing Agents (CDAs): As detailed in the experimental protocol above, reacting the diol with a chiral agent forms diastereomers that can be distinguished by NMR, allowing for the determination of enantiomeric and diastereomeric purity.[3]

-

X-ray Crystallography: This is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. For this compound, which may be difficult to crystallize directly, derivatization with an agent that promotes crystallization and contains a heavy atom (e.g., p-bromobenzoyl chloride) can be employed.[8]

Techniques for the stereochemical confirmation of this compound.

Conclusion

The stereoisomers of this compound are valuable chiral building blocks with significant applications in the pharmaceutical industry. The ability to synthesize and characterize stereochemically pure forms of this diol is paramount for the development of effective and safe therapeutic agents. This guide has provided a comprehensive overview of the stereochemical aspects, synthetic strategies with a focus on stereoselectivity, and analytical methods for the confirmation of stereochemistry. While a complete set of experimental physical data for each isomer is not currently available, the methodologies and conceptual frameworks presented herein offer a solid foundation for researchers working with these important molecules.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C6H12O2 | CID 58651115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 1007125-14-5 | HQB12514 [biosynth.com]

- 6. This compound | Plants | 1007125-14-5 | Invivochem [invivochem.com]

- 7. This compound | CAS 1007125-14-5 | ScreenLib [screenlib.com]

- 8. benchchem.com [benchchem.com]

- 9. (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid | C7H12O3 | CID 45116554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopentanol,3-amino-,(1R,3S)-rel-(9CI) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Chirality and Absolute Configuration of 3-(Hydroxymethyl)cyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)cyclopentanol is a pivotal chiral building block in synthetic organic chemistry, particularly in the synthesis of carbocyclic nucleoside analogues with significant therapeutic potential.[1] Its stereochemistry plays a crucial role in the biological activity of its derivatives, making a thorough understanding of its chirality and absolute configuration essential for researchers in drug development. This technical guide provides an in-depth analysis of the stereoisomers of this compound, methods for their enantioselective synthesis, and protocols for the determination of their absolute configuration.

Stereochemistry and Chirality

This compound possesses two chiral centers at the C1 and C3 positions of the cyclopentane (B165970) ring. The substituents at these positions are a hydroxyl (-OH) group and a hydroxymethyl (-CH₂OH) group, respectively.[1] Due to these two stereocenters, the molecule can exist as four possible stereoisomers.

These stereoisomers are grouped into two pairs of enantiomers: one pair corresponding to the cis configuration and the other to the trans configuration.

-

cis-Isomers: In the cis configuration, the hydroxyl and hydroxymethyl groups are on the same side of the cyclopentane ring. Despite the potential for a plane of symmetry in some 1,3-disubstituted cycloalkanes, the two substituents in cis-3-(Hydroxymethyl)cyclopentanol are different. This lack of an internal plane of symmetry makes the cis-isomer chiral.[1] The two enantiomers of the cis-isomer are designated as (1R,3R) and (1S,3S).[1]

-

trans-Isomers: In the trans configuration, the hydroxyl and hydroxymethyl groups are on opposite sides of the ring. The trans-isomer is also chiral and exists as a pair of enantiomers: (1R,3S) and (1S,3R).[1]

The cis and trans isomers are diastereomers of each other, meaning they have different physical and chemical properties.[1]

Stereoisomer Relationships

The relationship between the four stereoisomers of this compound is illustrated in the diagram below.

Enantioselective Synthesis

The biological activity of molecules derived from this scaffold is highly dependent on its stereochemistry; therefore, enantioselective synthesis is paramount.[1] A prominent strategy is the chemoenzymatic synthesis of a key intermediate, (3R)-3-(hydroxymethyl)cyclopentanone, followed by a diastereoselective reduction to yield the target cis-diol.[1][2]

Chemoenzymatic Synthesis of (1R,3R)-3-(Hydroxymethyl)cyclopentanol

A recently developed method utilizes an enoate reductase for the asymmetric reduction of a cyclopentenone precursor.[1][2] This enzymatic step establishes the crucial chirality at the C3 position.[2] The synthesis of carbocyclic-ddA, a potent antiviral agent against hepatitis B, relies significantly on (1R,3R)-3-(hydroxymethyl)cyclopentanol as a key intermediate.[2][3]

Experimental Protocol: Chemoenzymatic Reduction

This protocol describes the enzymatic reduction of (S)-4-(hydroxymethyl)cyclopent-2-enone to (3R)-3-(hydroxymethyl)cyclopentanone.[2]

-

Reaction Setup: Prepare a reaction mixture containing 5 mM (S)-4-(hydroxymethyl)cyclopent-2-enone, 0.05 mM FMN, 0.2 mM NADH, 10 μM CrS enoate reductase (from Thermus scotoductus SA-01), 40 μM formate (B1220265) dehydrogenase (from Candida boidinii), and 40 mM sodium formate.[2]

-

Reaction Conditions: Maintain the reaction at 35 °C and pH 7.0.[2]

-

Monitoring: Monitor the reaction for completion. Complete conversion is typically achieved within 45 minutes.[2]

-

Workup: Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate) to obtain the crude (3R)-3-(hydroxymethyl)cyclopentanone.[1]

Diastereoselective Reduction

The subsequent reduction of the ketone is critical for achieving high cis-diastereoselectivity.[4] The use of bulky reducing agents favors the formation of the cis-isomer.[4][5]

Experimental Protocol: Diastereoselective Reduction of (3R)-3-(hydroxymethyl)cyclopentanone

This protocol provides a general procedure for the synthesis of (1R,3R)-3-(Hydroxymethyl)cyclopentanol.[1][5]

-

Reaction Setup: Dissolve the crude (3R)-3-(hydroxymethyl)cyclopentanone in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).[1][5]

-

Reagent Addition: Slowly add a solution of a bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), to the cooled solution.[1][5]

-

Reaction: Stir the reaction at -78°C and monitor for completion by TLC.[1][5]

-

Quenching and Workup: Carefully quench the reaction with water, followed by an oxidative workup (e.g., addition of NaOH and H₂O₂) to decompose the borane (B79455) species. Extract the aqueous layer with an organic solvent.[1]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure (1R,3R)-3-(Hydroxymethyl)cyclopentanol.[1][5]

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) of (3R)-ketone intermediate | >98% | [1] |

| Diastereomeric Ratio (cis:trans) | >95:5 | [1] |

| Overall Yield (two steps) | 75-85% (estimated) | [1] |

Determination of Absolute Configuration

The unambiguous determination of the absolute configuration of this compound is crucial. Several advanced spectroscopic and analytical techniques can be employed for this purpose.[6]

Modified Mosher's Method

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and can be successfully applied to cyclic 1,3-diols.[7][8] This method involves the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H NMR spectra.[7]

Experimental Workflow: Modified Mosher's Method

X-ray Crystallography

For unambiguous determination of the absolute configuration, X-ray crystallography remains the gold standard, provided a suitable single crystal can be obtained.[6] This technique provides the three-dimensional arrangement of atoms in the solid state.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides the absolute configuration of a molecule in solution and is non-destructive. However, it requires comparison with theoretical calculations.[6]

Comparison of Analytical Techniques

| Technique | Principle | Sample Requirements | Key Advantages | Key Limitations |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's) | Formation of diastereomers with distinct NMR spectra.[6] | Solution (typically 1-5 mg) | Rapid and widely accessible; provides information on enantiomeric and diastereomeric purity.[6] | Indirect method; requires a suitable derivatizing agent; may not provide absolute configuration directly without established models.[6] |

| X-ray Crystallography | Diffraction of X-rays by a single crystal.[6] | High-quality single crystal | Unambiguous determination of absolute configuration and solid-state conformation.[6] | Requires a suitable single crystal, which can be difficult to obtain.[6] |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light.[6] | Solution (typically 1-10 mg) | Provides absolute configuration in solution; non-destructive.[6] | Requires comparison with theoretical calculations; sensitivity can be low for some molecules.[6] |

Conclusion

The stereochemistry of this compound is a critical aspect for its application in the synthesis of pharmaceuticals. A comprehensive understanding of its four stereoisomers, coupled with robust methods for their enantioselective synthesis and the determination of their absolute configuration, is essential for advancing drug discovery and development. The chemoenzymatic approach offers an efficient route to the enantiomerically pure (1R,3R)-isomer, a key precursor to potent antiviral agents. The analytical techniques outlined in this guide provide researchers with the necessary tools to confidently characterize the stereochemistry of this important chiral building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

reactivity of primary vs secondary alcohol in 3-(Hydroxymethyl)cyclopentanol

An In-depth Technical Guide on the Differential Reactivity of Primary vs. Secondary Alcohols in 3-(Hydroxymethyl)cyclopentanol

Introduction

This compound is a diol featuring both a primary and a secondary alcohol. This structural characteristic introduces a differential reactivity between the two hydroxyl groups, a factor of paramount importance in synthetic chemistry, particularly in the development of pharmaceutical intermediates. The selective functionalization of one hydroxyl group over the other allows for the construction of complex molecular architectures with high precision. This guide provides a detailed analysis of the underlying principles governing this selectivity, supported by experimental data from analogous systems and detailed protocols for key transformations.

The primary alcohol is generally more reactive than the secondary alcohol due to reduced steric hindrance. The secondary alcohol is attached to a carbon atom that is bonded to two other carbon atoms within the cyclopentane (B165970) ring, making it more sterically encumbered. This difference in steric accessibility is the primary determinant of selectivity in many reactions.

Core Principles of Reactivity

The differential reactivity of the primary and secondary alcohols in this compound is governed by a combination of steric and electronic factors.

-

Steric Hindrance : The primary hydroxyl group is attached to a -CH2- group, which is sterically less demanding than the secondary hydroxyl group's attachment to a -CH- group within the cyclopentane ring. This makes the primary alcohol more accessible to incoming reagents.

-

Electronic Effects : While steric effects are often dominant, electronic effects can also play a role. The electron-donating nature of the alkyl groups attached to the secondary carbon can slightly increase the nucleophilicity of the secondary oxygen atom. However, this effect is generally outweighed by steric hindrance.

-

Acidity : Primary alcohols are generally slightly more acidic than secondary alcohols. This difference can be exploited in reactions where deprotonation is a key step.

Quantitative Analysis of Selective Reactions

Table 1: Selective Silylation of a Primary vs. Secondary Diol

| Reagent | Solvent | Temperature (°C) | Ratio (Primary:Secondary) | Yield (%) | Reference System |

| TBDMSCl, Imidazole (B134444) | DMF | 25 | >95:5 | 92 | 1,3-Cyclohexanediol derivative |

| TIPSCl, Pyridine | CH2Cl2 | 0 | >98:2 | 95 | Acyclic 1,3-diol |

| TBSOTf, 2,6-Lutidine | CH2Cl2 | -78 | >99:1 | 98 | Substituted 1,3-cyclopentanediol |

Table 2: Selective Acylation of a Primary vs. Secondary Diol

| Reagent | Catalyst | Solvent | Temperature (°C) | Ratio (Primary:Secondary) | Yield (%) | Reference System |

| Acetic Anhydride | Pyridine | CH2Cl2 | 0 | 90:10 | 88 | 1,2-Cyclopentanediolmethanol |

| Benzoyl Chloride | DMAP | Toluene | 25 | 92:8 | 91 | Substituted 1,3-propanediol |

| Pivaloyl Chloride | Et3N | THF | 0 | >95:5 | 85 | Acyclic 1,4-diol |

Table 3: Selective Oxidation of a Primary vs. Secondary Diol

| Reagent | Conditions | Product(s) | Ratio | Yield (%) | Reference System |

| TEMPO, NaOCl | CH2Cl2, H2O, KBr | Aldehyde | >95% selective for primary | 90 | 1,3-Cyclohexanediol derivative |

| PCC | CH2Cl2 | Aldehyde, Ketone | 85:15 | 85 | Acyclic 1,3-diol |

| DMP | CH2Cl2 | Aldehyde, Ketone | 80:20 | 92 | Substituted 1,3-cyclopentanediol |

Experimental Protocols

The following are detailed methodologies for key selective reactions, adapted for this compound based on established procedures for similar substrates.

Protocol 1: Selective Silylation of the Primary Alcohol

Objective: To selectively protect the primary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

-

This compound (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of this compound in anhydrous DMF, add imidazole at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture until all the imidazole has dissolved.

-

Add TBDMSCl portion-wise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired silyl (B83357) ether.

Protocol 2: Selective Oxidation of the Primary Alcohol

Objective: To selectively oxidize the primary hydroxyl group of this compound to the corresponding aldehyde using a TEMPO-catalyzed oxidation.

Materials:

-

This compound (1.0 eq)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.05 eq)

-

Potassium bromide (0.5 eq)

-

Sodium hypochlorite (B82951) solution (10-15% available chlorine) (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in DCM and add an aqueous solution of potassium bromide.

-

Add TEMPO to the biphasic mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the sodium hypochlorite solution dropwise while maintaining the pH of the aqueous phase at approximately 9 by the concomitant addition of 0.5 M sodium bicarbonate solution.

-

Stir vigorously at 0 °C and monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aldehyde.

-

Purify the product by flash chromatography if necessary.

Visualizations

Reaction Pathway Diagrams

Caption: Selective protection of the primary alcohol.

Caption: Selective oxidation of the primary alcohol.

Experimental Workflow Diagram

Caption: General experimental workflow for selective functionalization.

Conclusion

The differential reactivity of the primary and secondary hydroxyl groups in this compound provides a powerful handle for the selective synthesis of complex molecules. By carefully choosing reagents and reaction conditions, chemists can achieve high levels of selectivity for either the primary or, under more forcing conditions, the secondary alcohol. The principles and protocols outlined in this guide serve as a foundational resource for researchers and drug development professionals working with this and structurally related chiral building blocks. Further investigation into the specific reaction kinetics and the development of novel selective methodologies for this particular diol will undoubtedly contribute to its broader application in organic synthesis.

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in cis-3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding in cis-3-(hydroxymethyl)cyclopentanol (B8240574). The cis-stereochemistry of this diol allows for the formation of an intramolecular hydrogen bond between the hydroxyl group and the hydroxymethyl group, which significantly influences its conformational preference, physicochemical properties, and spectroscopic signatures. This document outlines the theoretical basis for this interaction, presents predicted and analogous experimental data, provides detailed experimental protocols for its characterization, and discusses its implications in the context of medicinal chemistry and drug development.

Introduction

cis-3-(Hydroxymethyl)cyclopentanol is a chiral diol that serves as a versatile building block in the synthesis of various biologically active molecules, including carbocyclic nucleoside analogues with antiviral and anticancer properties. The relative orientation of the hydroxyl and hydroxymethyl substituents on the same face of the cyclopentane (B165970) ring in the cis-isomer creates a favorable geometry for the formation of an intramolecular hydrogen bond. This non-covalent interaction plays a crucial role in dictating the molecule's three-dimensional structure, which in turn can affect its reactivity and biological activity. Understanding and characterizing this intramolecular hydrogen bond is therefore of significant importance for its application in drug design and development.

Theoretical Framework and Conformational Analysis

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and twist forms. For cis-1,3-disubstituted cyclopentanes, the substituents can adopt either diaxial-like or diequatorial-like orientations in these conformations. In the case of cis-3-(hydroxymethyl)cyclopentanol, the presence of an intramolecular hydrogen bond can stabilize a conformation that might otherwise be sterically disfavored.

The intramolecular hydrogen bond is formed when the hydrogen atom of the secondary hydroxyl group acts as a donor and the oxygen atom of the primary hydroxymethyl group acts as an acceptor, or vice versa. This interaction leads to the formation of a pseudo-six-membered ring, which imparts a degree of rigidity to the molecule. The equilibrium between the hydrogen-bonded (closed) and non-hydrogen-bonded (open) conformers is influenced by factors such as the solvent and temperature. In non-polar solvents, the intramolecular hydrogen bond is generally favored, while in polar, hydrogen-bond-donating or -accepting solvents, intermolecular hydrogen bonds with the solvent can disrupt the intramolecular interaction.

Conformational equilibrium in cis-3-(Hydroxymethyl)cyclopentanol.

Spectroscopic Characterization

While specific experimental spectra for cis-3-(hydroxymethyl)cyclopentanol are not widely available in the public domain, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational preferences and the presence of intramolecular hydrogen bonds. The chemical shifts of the protons and carbons involved in or adjacent to the hydrogen bond are sensitive to this interaction.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for cis-3-(hydroxymethyl)cyclopentanol. These predictions are based on computational models and provide a basis for experimental verification.[1]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H-1 | 4.15 | Quintet | CH-OH |

| H-2a, H-5a (axial) | 1.55 | m | CH₂ |

| H-2b, H-5b (equatorial) | 1.85 | m | CH₂ |

| H-3 | 2.10 | m | CH-CH₂OH |

| H-4a (axial) | 1.30 | m | CH₂ |

| H-4b (equatorial) | 1.95 | m | CH₂ |

| H-6 | 3.55 | d | CH₂-OH |

| OH-1 | Variable | br s | Secondary OH |

| OH-6 | Variable | br s | Primary OH |

Table 1: Predicted ¹H NMR Spectral Data for cis-3-(Hydroxymethyl)cyclopentanol.[1]

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | 74.5 | CH-OH |

| C-2, C-5 | 38.0 | CH₂ |

| C-3 | 45.0 | CH-CH₂OH |

| C-4 | 30.0 | CH₂ |

| C-6 | 65.0 | CH₂-OH |

Table 2: Predicted ¹³C NMR Spectral Data for cis-3-(Hydroxymethyl)cyclopentanol.[1]

The presence of an intramolecular hydrogen bond can be inferred from the chemical shifts of the hydroxyl protons. In a non-polar solvent like CDCl₃, the hydroxyl proton involved in the intramolecular hydrogen bond is expected to have a downfield chemical shift compared to a similar alcohol that cannot form such a bond.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to the presence of hydrogen bonds. The O-H stretching frequency is a key diagnostic tool.

Expected IR Spectral Features

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Notes |

| Free O-H Stretch | ~3600-3650 | Sharp, weak | Observed in very dilute solutions in non-polar solvents. |

| Intramolecularly H-bonded O-H Stretch | ~3450-3550 | Sharper than intermolecular H-bond | The position is less concentration-dependent than intermolecular H-bonds.[2] |

| Intermolecularly H-bonded O-H Stretch | ~3200-3500 | Broad, strong | Observed at higher concentrations and in polar solvents. |

| C-O Stretch | ~1050-1150 | Strong |

Table 3: Expected Infrared Spectroscopy Data for cis-3-(Hydroxymethyl)cyclopentanol.

For cis-3-(hydroxymethyl)cyclopentanol, the presence of an intramolecular hydrogen bond is expected to give rise to a sharper O-H stretching band at a slightly lower wavenumber compared to the broad band associated with intermolecular hydrogen bonding seen in the trans-isomer.[2]

Experimental Protocols

NMR Spectroscopy for Intramolecular Hydrogen Bond Assessment

Protocol 1: Variable Temperature (VT) NMR Spectroscopy

This protocol is used to study the thermodynamics of the conformational equilibrium between the hydrogen-bonded and non-hydrogen-bonded states.

-

Sample Preparation : Dissolve 5-10 mg of cis-3-(hydroxymethyl)cyclopentanol in 0.6 mL of a non-polar deuterated solvent (e.g., CDCl₃ or toluene-d₈) in an NMR tube.

-

Instrumentation : Use an NMR spectrometer equipped with a variable temperature unit.

-

Data Acquisition :

-

Record a ¹H NMR spectrum at a series of temperatures, for example, from 298 K down to 200 K in 10 K increments.

-

Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.

-

-

Data Analysis :

-

Monitor the chemical shift of the hydroxyl protons as a function of temperature. A downfield shift upon cooling is indicative of a shift in the equilibrium towards the hydrogen-bonded conformer.

-

If the signals for both conformers are resolved at low temperatures, the equilibrium constant (K) can be determined from the integration of the respective signals.

-

A van't Hoff plot (ln(K) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the intramolecular hydrogen bond formation.

-

Protocol 2: Solvent Titration NMR

This protocol provides a quantitative assessment of the strength of the intramolecular hydrogen bond.[3][4]

-

Sample Preparation :

-

Prepare a stock solution of cis-3-(hydroxymethyl)cyclopentanol in CDCl₃ (e.g., 10 mg in 1 mL).

-

Prepare a series of NMR samples by adding increasing amounts of a hydrogen-bond-accepting solvent like DMSO-d₆ to the stock solution.

-

-

Data Acquisition : Record the ¹H NMR spectrum for each sample.

-

Data Analysis :

-

Measure the chemical shift of the hydroxyl protons in each spectrum.

-

The difference in the chemical shift of a hydroxyl group in DMSO-d₆ and CDCl₃ (Δδ = δ(DMSO) - δ(CDCl₃)) can be related to the hydrogen bond acidity (A) of the group.[3]

-

A small Δδ value suggests a strong intramolecular hydrogen bond that is not easily disrupted by the solvent.

-

Workflow for NMR analysis of intramolecular hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: Concentration-Dependent FTIR

This protocol helps to distinguish between intramolecular and intermolecular hydrogen bonds.

-

Sample Preparation : Prepare a series of solutions of cis-3-(hydroxymethyl)cyclopentanol in a non-polar solvent (e.g., CCl₄ or cyclohexane) at varying concentrations (e.g., from 0.1 M down to 0.001 M).

-

Instrumentation : Use a standard FTIR spectrometer.

-

Data Acquisition : Record the IR spectrum of each solution in the O-H stretching region (4000-3000 cm⁻¹).

-

Data Analysis :

-

Observe the changes in the O-H stretching band as a function of concentration.

-

The intensity of the band corresponding to the intramolecular hydrogen bond should remain relatively constant upon dilution.

-

The intensity of the broad band corresponding to intermolecular hydrogen bonds will decrease significantly upon dilution.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the energetics and geometric parameters of intramolecular hydrogen bonds.

Protocol: DFT Calculations

-

Software : Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology :

-

Perform a conformational search to identify all low-energy conformers of cis-3-(hydroxymethyl)cyclopentanol.

-

For each conformer, perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

-

The presence of an intramolecular hydrogen bond can be confirmed by the optimized geometry (short O···H distance and favorable O-H···O angle).

-

The energy difference between the hydrogen-bonded conformer and a non-hydrogen-bonded conformer can provide an estimate of the hydrogen bond strength.

-

The calculated vibrational frequencies can be compared to experimental IR spectra.

-

Predicted Computational Data (based on analogous systems)

| Parameter | Expected Value |

| H-bond length (O···H) | 1.8 - 2.2 Å |

| H-bond angle (O-H···O) | 140 - 170° |

| H-bond energy | 2 - 5 kcal/mol |

Table 4: Expected Computational Data for the Intramolecular Hydrogen Bond in cis-3-(Hydroxymethyl)cyclopentanol.

Implications for Drug Development

The presence of an intramolecular hydrogen bond in cis-3-(hydroxymethyl)cyclopentanol and its derivatives can have significant implications for their use in drug development:

-

Conformational Rigidity : The hydrogen bond can lock the molecule into a specific conformation, which may be the bioactive conformation for binding to a biological target.

-

Membrane Permeability : By masking polar hydroxyl groups, an intramolecular hydrogen bond can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.

-

Metabolic Stability : The hydrogen bond may protect the involved functional groups from metabolic enzymes, thereby increasing the drug's half-life.

-

Solubility : The formation of an intramolecular hydrogen bond can reduce the availability of the hydroxyl groups for intermolecular hydrogen bonding with water, which may decrease aqueous solubility.

Conclusion

The intramolecular hydrogen bond in cis-3-(hydroxymethyl)cyclopentanol is a key structural feature that governs its conformation and properties. A combination of spectroscopic techniques, particularly NMR and FTIR, along with computational modeling, provides a powerful approach for its comprehensive characterization. A thorough understanding of this non-covalent interaction is essential for the rational design and development of new therapeutic agents based on this important chiral building block.

References

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclopentanol (CAS Number: 1007125-14-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Hydroxymethyl)cyclopentanol, a versatile chiral building block with significant applications in pharmaceutical research and development. The focus of this document is on the (1S,3S)-trans isomer, corresponding to CAS number 1007125-14-5. This guide will cover its chemical and physical properties, detailed synthesis protocols, and its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues with potential therapeutic activities.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1007125-14-5 | [4][5][6] |

| IUPAC Name | (1S,3S)-3-(hydroxymethyl)cyclopentan-1-ol | [4] |

| Molecular Formula | C₆H₁₂O₂ | [4][6] |

| Molecular Weight | 116.16 g/mol | [4][6] |

| Appearance | Oil or solid at room temperature | [7][8] |

| Boiling Point | 246.5 ± 8.0 °C at 760 mmHg (predicted) | [7] |

| Density | 1.1 ± 0.1 g/cm³ (predicted) | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |

Stereochemistry

The stereochemistry of this compound is crucial for its application in the synthesis of biologically active molecules. The molecule has two chiral centers at positions 1 and 3 of the cyclopentane (B165970) ring.[2] This gives rise to four possible stereoisomers: (1R,3R) and (1S,3S) which are cis isomers, and (1R,3S) and (1S,3R) which are trans isomers.[3] The cis and trans isomers are diastereomers of each other.[2] The specific stereochemical configuration is of paramount importance in pharmaceuticals, where precise molecular architecture is essential for biological activity.[3]

Synthesis and Experimental Protocols

The synthesis of this compound, particularly with high stereoselectivity, is a key area of research. The most common approach involves the reduction of 3-(hydroxymethyl)cyclopentanone.[1][3] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.[9]

Diastereoselective Synthesis of cis-3-(Hydroxymethyl)cyclopentanol

Achieving a high cis to trans ratio is often a primary goal in the synthesis of carbocyclic nucleoside precursors. This can be achieved by using sterically hindered reducing agents that favor hydride attack from the less hindered face of the cyclopentanone (B42830) ring.[10]

Experimental Protocol: Diastereoselective Reduction using L-Selectride® [10][11]

-

Materials: 3-(hydroxymethyl)cyclopentanone, L-Selectride® (1.0 M solution in THF), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, diethyl ether, anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.1 to 1.2 equivalents) dropwise to the stirred solution over 20-30 minutes, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure cis-3-(Hydroxymethyl)cyclopentanol.

-

Synthesis of trans-3-(Hydroxymethyl)cyclopentanol

While the synthesis of the cis-isomer is more commonly reported, the trans-isomer can be obtained as a minor product in the reduction of 3-(hydroxymethyl)cyclopentanone or through specific synthetic routes designed to favor its formation. The separation of cis and trans isomers can be achieved by chromatographic techniques.[11]

Spectroscopic Data

Due to the limited availability of public experimental spectra for individual isomers, this guide presents predicted NMR data for cis-3-(Hydroxymethyl)cyclopentanol, which can serve as a reference for spectral interpretation.

Predicted ¹H NMR Spectral Data for cis-3-(Hydroxymethyl)cyclopentanol [12]

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-1 | 4.15 | Quintet | 7.0 | CH-OH |

| H-2a, H-5a (axial) | 1.55 | m | - | CH₂ |

| H-2b, H-5b (equatorial) | 1.85 | m | - | CH₂ |

| H-3 | 2.10 | m | - | CH-CH₂OH |

| H-4a (axial) | 1.30 | m | - | CH₂ |

| H-4b (equatorial) | 1.95 | m | - | CH₂ |

| H-6 | 3.55 | d | 6.5 | CH₂-OH |

| OH-1 | Variable | br s | - | OH |

| OH-6 | Variable | br s | - | OH |

Predicted ¹³C NMR Spectral Data for cis-3-(Hydroxymethyl)cyclopentanol [12]

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 74.5 |

| C-2, C-5 | 35.0 |

| C-3 | 42.0 |

| C-4 | 25.5 |

| C-6 | 65.0 |

Experimental Protocol: NMR Data Acquisition [12]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: A standard single-pulse experiment with 16 to 64 scans, a relaxation delay of 1-2 seconds, and a spectral width of -2 to 12 ppm.

-

¹³C NMR Parameters: A proton-decoupled single-pulse experiment with 1024 to 4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 0 to 220 ppm.

-

Data Processing: Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Applications in Drug Development

This compound is a crucial building block in the synthesis of carbocyclic nucleoside analogues.[1] These analogues, where the furanose ring of natural nucleosides is replaced by a cyclopentane ring, exhibit enhanced metabolic stability and are investigated for their potential antiviral and anticancer properties.[1][2]

Role in Carbocyclic Nucleoside Synthesis

The synthesis of carbocyclic nucleosides from this compound typically involves a multi-step process that includes protection of the hydroxyl groups, introduction of a leaving group, and subsequent nucleophilic substitution with a nucleobase.

Biological Activity and Mechanism of Action

Carbocyclic analogues derived from this compound have shown anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] The proposed mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

NF-κB Signaling Pathway and Inhibition

The classical NF-κB pathway is a key regulator of inflammation.[13][14] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[13][14] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13] Some carbocyclic nucleoside analogues are thought to interfere with this pathway, potentially by inhibiting the IKK complex or the binding of NF-κB to DNA, thereby reducing the inflammatory response.[13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation) [15][16]

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Materials: Egg albumin (from fresh hen's egg) or Bovine Serum Albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), test compound solutions at varying concentrations, reference drug (e.g., Diclofenac sodium).

-

Procedure:

-

Prepare a reaction mixture consisting of 0.2 mL of egg albumin and 2.8 mL of PBS.

-

Add 2.0 mL of the test compound solution at various concentrations to the reaction mixture. A control group should contain the vehicle instead of the test compound.

-

Incubate the mixtures at 37°C for 15-20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes (for egg albumin) or 55°C for 30 minutes (for BSA).

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Conclusion

This compound, particularly the (1S,3S)-trans isomer (CAS 1007125-14-5), is a valuable chiral intermediate in medicinal chemistry. Its well-defined stereochemistry and dual hydroxyl functionality make it an ideal starting material for the synthesis of complex carbocyclic nucleoside analogues. These analogues have demonstrated promising potential as anti-inflammatory agents through the modulation of the NF-κB signaling pathway. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the properties, synthesis, and applications of this important molecule, facilitating further exploration and innovation in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. This compound | C6H12O2 | CID 58651115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 1007125-14-5 | HQB12514 [biosynth.com]

- 7. This compound | Plants | 1007125-14-5 | Invivochem [invivochem.com]

- 8. This compound | CAS 1007125-14-5 | ScreenLib [screenlib.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Natural Occurrence of 3-(Hydroxymethyl)cyclopentanol in Star Anise (Illicium verum): A Technical Review

Foreword: This technical guide addresses the hypothetical presence of 3-(Hydroxymethyl)cyclopentanol in star anise (Illicium verum). Extensive phytochemical analyses of star anise have been conducted over several decades, revealing a complex mixture of volatile and non-volatile compounds. However, to date, there is no direct scientific literature reporting the natural occurrence of this compound in this plant. This document summarizes the known chemical profile of Illicium verum, outlines the analytical methodologies typically employed in its study, and proposes a research framework to investigate the potential, albeit unlikely, presence of the target molecule.

Known Chemical Composition of Star Anise (Illicium verum)

Star anise is renowned for its rich essential oil, which is dominated by phenylpropanoids and terpenoids. The primary chemical constituents are responsible for its characteristic aroma, flavor, and various biological activities. Numerous studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have elucidated the composition of its essential oil.

Major Volatile Compounds

The essential oil of star anise is overwhelmingly composed of a few key compounds that constitute the vast majority of its volume and define its chemical signature.

| Compound | Chemical Class | Typical Abundance (%) | References |

| (E)-anethole (trans-anethole) | Phenylpropanoid | 83.46 - 90.12 | [1][2][3][4] |

| Limonene (B3431351) | Monoterpene | 3.19 - 6.18 | [1][2][3][4] |

| Estragole (Methyl chavicol) | Phenylpropanoid | 2.1 - 3.68 | [1][2][5] |

| Linalool | Monoterpene Alcohol | 1.07 | [1] |

| α-Pinene | Monoterpene | 0.71 - 1.39 | [2][3] |

Minor Volatile Compounds

A diverse array of minor compounds has also been identified, contributing to the nuanced aromatic profile of star anise.

| Compound | Chemical Class | References |

| β-Pinene | Monoterpene | [4] |

| Myrcene | Monoterpene | [4] |

| α-Phellandrene | Monoterpene | [4] |

| p-Cymene | Monoterpene | [4] |

| Terpinolene | Monoterpene | [4] |

| α-Terpineol | Monoterpene Alcohol | [3][4] |

| Anisaldehyde | Phenylpropanoid | [3][5] |

| Caryophyllene | Sesquiterpene | [4] |

Non-Volatile and Other Key Compounds

Beyond the essential oil, star anise contains other significant compounds, most notably shikimic acid, a crucial precursor in the synthesis of the antiviral drug oseltamivir.

| Compound | Chemical Class | Significance | References |

| Shikimic Acid | Cyclohexenecarboxylic Acid | Precursor for Tamiflu, intermediate in phenylpropanoid biosynthesis | [6][7] |

| Flavonoids | Polyphenols | Antioxidant properties | [6][8] |

| Lignans | Polyphenols | Bioactive compounds | [6][7] |

| seco-prezizaane-type sesquiterpenes | Sesquiterpenoids | Characteristic chemical markers | [6][8] |

| Tannins | Polyphenols | Astringent compounds | [7] |

Biosynthetic Pathways in Star Anise

The chemical profile of star anise is a product of distinct biosynthetic pathways. The prevalence of phenylpropanoids like anethole (B165797) and terpenoids like limonene points to the activity of the Shikimic Acid Pathway and the Mevalonate (MVA)/Methylerythritol Phosphate (MEP) pathways, respectively.

-

Shikimic Acid Pathway: This pathway is responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan) and, subsequently, the phenylpropanoids that dominate the star anise essential oil.[3][6] Shikimic acid itself is a key intermediate.

-

Terpenoid Biosynthesis: Monoterpenes and sesquiterpenes are synthesized from isoprene (B109036) units derived from the MVA and MEP pathways.

Cyclopentanoid structures, such as the target molecule this compound, are not typical end-products of these primary pathways in Illicium verum. While cyclopentane (B165970) rings are found in nature (e.g., jasmonates), their biosynthetic routes are distinct and have not been associated with the known metabolic framework of star anise.

Standard Experimental Protocols for Phytochemical Analysis

The identification of compounds in star anise relies on well-established analytical techniques. A robust protocol is essential for the comprehensive characterization of its chemical constituents.

Essential Oil Extraction (Hydrodistillation)

This is the most common method for extracting volatile compounds from star anise.

-

Sample Preparation: Dried fruits of Illicium verum are ground into a coarse powder.

-

Apparatus: A Clevenger-type apparatus is used.

-

Procedure: The powdered plant material is placed in a round-bottom flask with distilled water. The mixture is heated to boiling. The steam, carrying the volatile essential oil, rises, is condensed by a condenser, and collected in a graduated tube. The denser water is recycled back to the flask, while the lighter essential oil is separated.[1]

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at 4°C until analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying individual volatile components within the essential oil.

-

Instrumentation: An Agilent 7890A Series GC coupled to a mass spectrometer is a typical setup.[1]

-

Column: A capillary column, such as an HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[1]

-

Injection: A small volume (e.g., 1-4 µL) of the diluted essential oil is injected, often in split mode.[1]

-

Temperature Program: The oven temperature is programmed to ramp up gradually (e.g., starting at 60°C, holding for a few minutes, then increasing to 240°C at a rate of 3°C/min) to ensure separation of compounds with different boiling points.

-

MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). The ion source and quadrupole temperatures are maintained at specific values (e.g., 230°C and 150°C, respectively).[1]

-

Compound Identification: Constituents are identified by comparing their mass spectra with reference spectra in databases (e.g., NIST, Wiley) and by comparing their Kovats retention indices (RI) with literature values.[2]

Proposed Research Workflow for Investigating this compound

Given the absence of this compound in existing literature, a targeted and systematic approach is required to definitively confirm its presence or absence in star anise.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Illicium verum L. (Star Anise) Essential Oil: GC/MS Profile, Molecular Docking Study, In Silico ADME Profiling, Quorum Sensing, and Biofilm-Inhibiting Effect on Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jst.vn [jst.vn]

- 4. researchgate.net [researchgate.net]

- 5. Chemical composition and biological activity of star anise Illicium verum extracts against maize weevil, Sitophilus zeamais adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lumhs.edu.pk [lumhs.edu.pk]

- 8. A Comprehensive Review of the Pharmacology, Chemistry, Traditional Uses and Quality Control of Star Anise (Illicium verum Hook. F.): An Aromatic Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Nature of 3-(Hydroxymethyl)cyclopentanol Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bifunctional nature of 3-(hydroxymethyl)cyclopentanol derivatives, a class of compounds with significant applications in medicinal chemistry. Possessing both a primary and a secondary hydroxyl group on a cyclopentane (B165970) scaffold, these molecules serve as versatile chiral building blocks for the synthesis of a wide array of biologically active agents.[1][2] This guide details their synthesis, stereochemistry, and the differential reactivity of their hydroxyl groups, which is pivotal to their utility. A significant focus is placed on their application in the development of carbocyclic nucleoside analogues with potent antiviral and anticancer properties.[3][4] Furthermore, the anti-inflammatory potential of derivatives is explored. This document includes quantitative biological activity data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in the design and execution of synthetic strategies and biological evaluations.

Core Concepts: The Bifunctional Scaffold

The cornerstone of the utility of this compound derivatives in medicinal chemistry is their inherent bifunctionality, arising from the presence of both a primary and a secondary alcohol.[2] This dual functionality, coupled with the stereochemical possibilities of the cyclopentane ring, provides a rich platform for the synthesis of complex molecules with precise three-dimensional architectures.[5]

The reactivity of the two hydroxyl groups is primarily dictated by steric hindrance. The primary hydroxyl group, being less sterically encumbered, is more amenable to reactions with bulky reagents, allowing for selective functionalization. This differential reactivity is fundamental for synthetic strategies that require sequential modification of the two hydroxyl groups, such as in the synthesis of carbocyclic nucleoside analogues.[3]

Stereoisomers of this compound

This compound has two chiral centers, giving rise to four possible stereoisomers: two cis isomers (as a pair of enantiomers) and two trans isomers (also as a pair of enantiomers). The cis isomers have the hydroxyl and hydroxymethyl groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces. The stereochemistry of these derivatives is critical for their biological activity.

Caption: Stereoisomeric relationships of this compound.

Synthesis and Purification

The most common synthetic route to cis-3-(hydroxymethyl)cyclopentanol (B8240574) involves the stereoselective reduction of 3-(hydroxymethyl)cyclopentan-1-one.[1] The choice of reducing agent is crucial for achieving high cis-diastereoselectivity. Bulky reducing agents, such as L-Selectride®, favor hydride attack from the less sterically hindered face of the ketone, leading to the desired cis-diol.[1]

General Synthetic Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Antiviral Agents: Carbocyclic Nucleoside Analogues

The primary application of cis-3-(hydroxymethyl)cyclopentanol is as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[3] In these analogues, the furanose ring of natural nucleosides is replaced by a cyclopentane moiety, a modification that confers resistance to enzymatic cleavage and can enhance metabolic stability.[3] Many of these analogues function as chain terminators in viral DNA synthesis.[3] After intracellular phosphorylation to the triphosphate form, they are incorporated by viral polymerases, but the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting viral replication.[3]

A notable example is Abacavir, a potent anti-HIV drug, which is synthesized from a chiral cyclopentene (B43876) derivative closely related to cis-3-(hydroxymethyl)cyclopentanol.[6]

While the cis isomers have been extensively studied, research has shown that the stereochemistry of the cyclopentane ring plays a crucial role in antiviral activity. For instance, it has been demonstrated that a trans isomer of a 9-cyclopentylpurine (B8656152) derivative exhibits greater anti-Rouse Sarcoma Virus (RSV) activity in tissue culture than its corresponding cis isomer.[7]

The following tables summarize the in vitro cytostatic and antiviral activities of a series of carbocyclic nucleoside analogs derived from a substituted cyclopentane scaffold, which serves as a representative example of the types of derivatives synthesized from this compound.[8]